7-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one CAS number and identifiers
7-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one CAS number and identifiers
7-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one (CAS 1199782-69-8): Structural Profiling, Synthetic Workflows, and Applications in Epigenetic Drug Discovery
Executive Summary
The compound 7-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one (commonly referred to as 7-chloro-5-hydroxy-1-indanone) is a highly privileged scaffold in modern medicinal chemistry. Featuring a rigid bicyclic core heavily decorated with precisely positioned functional groups, it serves as a critical intermediate in the synthesis of advanced therapeutics. Most notably, this building block is utilized in the development of Lysine-Specific Demethylase 1 (LSD1) inhibitors for epigenetic oncology therapies [1], as well as in the design of targeted central nervous system (CNS) agents, including Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE) inhibitors [2]. This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, and self-validating synthetic protocols.
Physicochemical Profiling & Identifiers
Accurate tracking of chemical identifiers is critical for regulatory compliance and procurement in drug discovery workflows. Table 1 consolidates the quantitative and structural data for this indanone derivative.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property / Identifier | Data |
| CAS Registry Number | 1199782-69-8 |
| IUPAC Name | 7-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one |
| Common Synonyms | 7-Chloro-5-hydroxy-1-indanone; 7-chloro-5-hydroxy-2,3-dihydroinden-1-one |
| Molecular Formula | C₉H₇ClO₂ |
| Molecular Weight | 182.60 g/mol |
| MDL Number | MFCD09908165 |
| SMILES | C1CC(=O)c2c1cc(O)cc2Cl |
| InChIKey | KDRCVDSYTJRFMF-UHFFFAOYSA-N |
Structural Significance & Mechanistic Role
The utility of 7-chloro-5-hydroxy-1-indanone is not coincidental; its architecture provides specific biophysical advantages that medicinal chemists exploit during hit-to-lead optimization:
-
The Indanone Core (Conformational Rigidity): The fused cyclopentanone-benzene ring system restricts the molecule's conformational degrees of freedom. This rigidity decreases the entropic penalty upon binding to target proteins (such as the FAD-binding domain of LSD1), enhancing overall binding affinity.
-
The 5-Hydroxyl Group (Synthetic Handle & H-Bonding): The phenolic hydroxyl group at the 5-position acts as a strong hydrogen bond donor and acceptor. More importantly, it serves as the primary synthetic handle for functionalization. Through selective O-alkylation or Mitsunobu reactions, bulky linkers (e.g., piperidines or benzyl derivatives) can be attached to probe the solvent-exposed regions of an enzyme's active site.
-
The 7-Chloro Group (Halogen Bonding & Electronic Modulation): Positioned ortho to the carbonyl, the chlorine atom introduces steric bulk that dictates the trajectory of incoming nucleophiles during synthesis. Biologically, it participates in halogen bonding with backbone carbonyls of target proteins. Electronically, its electron-withdrawing nature modulates the pKa of the nearby 5-hydroxyl group, rendering it more acidic and thus more reactive for subsequent alkylation steps.
Fig 1. Divergent therapeutic applications of the 7-chloro-5-hydroxy-1-indanone scaffold.
Synthetic Methodologies: The Friedel-Crafts Acylation Pathway
The most robust and scalable method for synthesizing the 1-indanone core is the intramolecular Friedel-Crafts acylation of substituted 3-phenylpropanoic acids [3, 4]. For CAS 1199782-69-8, the precursor is 3-(2-chloro-4-hydroxyphenyl)propanoic acid.
Causality in Reagent Selection: Polyphosphoric acid (PPA) is universally selected as both the solvent and the strong acid catalyst for this transformation. Unlike Lewis acids (e.g.,
Fig 2. Step-by-step experimental workflow for intramolecular Friedel-Crafts acylation.
Experimental Protocols
Protocol A: Intramolecular Friedel-Crafts Acylation (Core Synthesis)
Objective: Synthesize 7-chloro-5-hydroxy-1-indanone from 3-(2-chloro-4-hydroxyphenyl)propanoic acid.
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer, add 10 equivalents (by weight) of Polyphosphoric Acid (PPA). Pre-heat the PPA to 60 °C to reduce viscosity.
-
Addition: Slowly add 1.0 equivalent of 3-(2-chloro-4-hydroxyphenyl)propanoic acid in small portions to ensure uniform dispersion.
-
Cyclization: Elevate the temperature to 90 °C. Causality note: Temperatures exceeding 100 °C risk thermal degradation of the phenolic hydroxyl group and promote intermolecular condensation. Stir continuously for 3 hours.
-
Quenching: Cool the mixture to 40 °C and pour it carefully over vigorously stirred crushed ice. The water hydrolyzes the PPA, causing the crude indanone to precipitate as a solid.
-
Extraction & Washing: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with saturated aqueous
to neutralize residual phosphoric acid, followed by brine. -
Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). The product should appear as a distinct UV-active spot with an Rf lower than the starting material due to the loss of the carboxylic acid moiety.
Protocol B: Selective O-Alkylation (Functionalization for Drug Discovery)
Objective: Attach a functional linker to the 5-hydroxyl position without disturbing the indanone core.
-
Deprotonation: Dissolve 1.0 eq of 7-chloro-5-hydroxy-1-indanone in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 eq of anhydrous Potassium Carbonate (
).-
Causality note:
is chosen specifically because its basicity is sufficient to deprotonate the phenolic 5-hydroxyl group (pKa ~9-10) but too weak to abstract the slightly acidic α-protons of the cyclopentanone ring (pKa ~15-17). Using stronger bases like NaH would trigger unwanted aldol condensation.
-
-
Electrophilic Addition: Cool the mixture to 0-5 °C. Add 1.2 eq of the desired alkyl halide (e.g., a benzyl bromide derivative) dropwise.
-
Thermal Activation: Remove the ice bath and heat the reaction to 60 °C for 4-6 hours to drive the SN2 substitution to completion.
-
Validation Checkpoint: Monitor via LC-MS. The disappearance of the m/z 183.0 peak and the emergence of the corresponding[M+linker+H]+ mass confirms successful O-alkylation.
Analytical Characterization Standards
To verify the structural integrity and purity of 7-chloro-5-hydroxy-1-indanone prior to downstream biological assays, the following analytical standards must be met:
-
¹H NMR (400 MHz, DMSO-d6): The signature of the indanone core is the two coupled methylene multiplets. Expect the α-protons (adjacent to the carbonyl) to appear around δ 2.60–2.75 ppm, and the β-protons around δ 2.95–3.10 ppm. The aromatic region will display two distinct singlets or meta-coupled doublets (depending on resolution) representing the isolated protons at the 4 and 6 positions. A broad singlet at >9.5 ppm will confirm the presence of the free phenolic -OH.
-
LC-MS (ESI+): A dominant molecular ion peak at m/z 183.0 [M+H]⁺ is required. The presence of a secondary peak at m/z 185.0 (approx. 33% intensity of the parent peak) will validate the presence of the single chlorine atom (³⁵Cl / ³⁷Cl isotopic distribution).
-
HPLC: Purity must be ≥95% (UV detection at 254 nm) before utilizing the compound in sensitive epigenetic or enzymatic assays.
References
- Title: WO2017004519A1 - Benzhydrazine analogues, derivatives and related compounds as inhibitors of lysine-specific histone demethylases Source: WIPO / Google Patents URL
- Title: US7795447B2 - Imidazole compounds for the treatment of neurodegenerative disorders Source: USPTO / Google Patents URL
-
Title: Non-Conventional Methodologies in the Synthesis of 1-Indanones Source: PubMed Central (PMC) URL: [Link]
